5-Chloro-4-iodo-2-methoxybenzamide
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Overview
Description
5-Chloro-4-iodo-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with chlorine, iodine, and methoxy groups, as well as an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodo-2-methoxybenzamide typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas or sodium hypochlorite, while iodination can be carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, using methanol and a suitable base like sodium hydroxide.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted benzene derivative with an amine or ammonia in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products:
Oxidation: Formation of 5-Chloro-4-iodo-2-methoxybenzoic acid.
Reduction: Formation of 5-Chloro-4-iodo-2-methoxyaniline.
Substitution: Formation of derivatives with different substituents replacing the halogen atoms.
Scientific Research Applications
Chemistry: 5-Chloro-4-iodo-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxy group may also play a role in the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-Iodo-2-methoxybenzamide: Lacks the chlorine substituent, which may influence its chemical properties and applications.
5-Chloro-4-iodo-2-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical behavior and interactions.
Uniqueness: 5-Chloro-4-iodo-2-methoxybenzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, as well as the methoxy and amide functional groups. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-4-iodo-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNYNFPZDLTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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